

Physical and chemical properties of 3-Formyl-1-(phenylsulphonyl)-1H-indole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Formyl-1-(phenylsulphonyl)-1H-indole

Cat. No.: B2982749

[Get Quote](#)

An In-depth Technical Guide to 3-Formyl-1-(phenylsulphonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Formyl-1-(phenylsulphonyl)-1H-indole**, a key intermediate in the synthesis of various biologically active compounds. This document details the compound's structural and physicochemical characteristics, spectroscopic data, and a representative synthetic protocol. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

3-Formyl-1-(phenylsulphonyl)-1H-indole, also known as 1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde, is a synthetic organic compound featuring an indole scaffold. The indole ring is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. The presence of the electron-withdrawing phenylsulfonyl group at the N1-position and a formyl group at the C3-position significantly influences the molecule's reactivity and potential for further chemical modifications. This makes it a valuable building block for the

synthesis of more complex heterocyclic systems, including potential therapeutic agents. N-phenylsulfonylindoles, in general, are recognized for their roles in the synthesis of compounds with diverse biological activities, including antiviral and anticancer properties.

Physicochemical Properties

The fundamental physical and chemical properties of **3-Formyl-1-(phenylsulphonyl)-1H-indole** are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₁ NO ₃ S	[1][2]
Molecular Weight	285.32 g/mol	[1][2]
Appearance	Light yellow to brown solid	[1]
Solubility	Soluble in DMSO	[2]
Purity (LCMS)	95.31%	[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **3-Formyl-1-(phenylsulphonyl)-1H-indole**. While detailed spectral data for this specific compound is not readily available in the public domain, a Certificate of Analysis confirms its structure is consistent with ¹H NMR and LCMS data[1]. The expected characteristic signals are discussed below based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons on the indole ring, and the protons of the phenylsulfonyl group. The aldehyde proton (CHO) typically appears as a singlet in the downfield region (around 10 ppm). The protons on the indole ring will exhibit characteristic splitting patterns, and the protons of the phenylsulfonyl group will appear in the aromatic region.

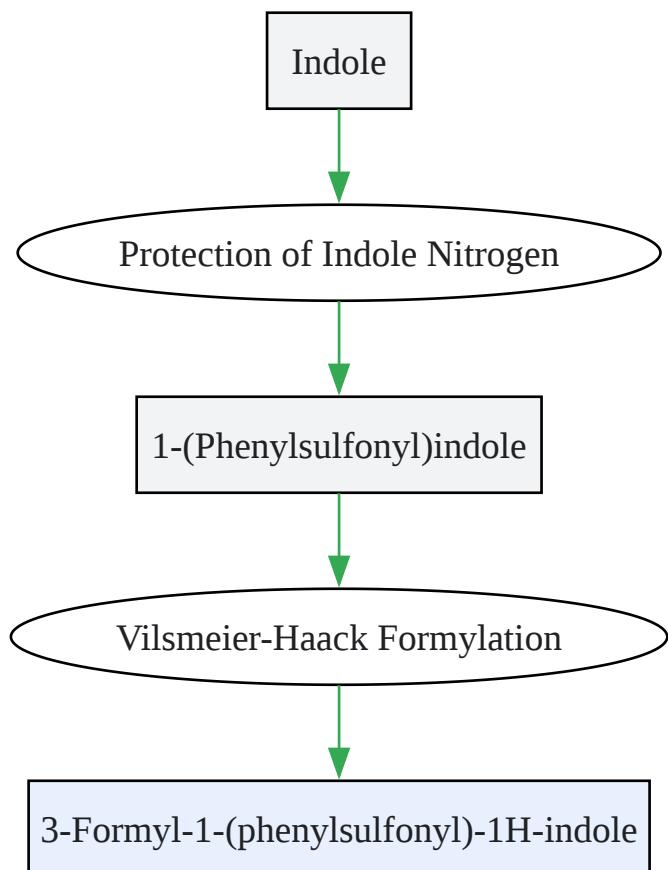
- ^{13}C NMR: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm). Other distinct signals will correspond to the carbons of the indole ring and the phenylsulfonyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

- A strong carbonyl (C=O) stretching vibration from the aldehyde group, typically observed around 1650-1700 cm^{-1} .
- S=O stretching vibrations from the sulfonyl group, usually appearing as two strong bands in the regions of 1300-1350 cm^{-1} (asymmetric) and 1140-1160 cm^{-1} (symmetric).
- C-H stretching and bending vibrations for the aromatic rings.
- C-N stretching vibrations.

Mass Spectrometry (MS)


Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight of 285.32. Fragmentation patterns would likely involve the loss of the formyl group, the phenylsulfonyl group, or parts thereof.

Synthesis and Experimental Protocols

3-Formyl-1-(phenylsulphonyl)-1H-indole is typically synthesized via the Vilsmeier-Haack formylation of 1-(phenylsulfonyl)indole. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is generated *in situ* from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl_3).

Synthesis Workflow

The logical workflow for the synthesis of **3-Formyl-1-(phenylsulphonyl)-1H-indole** can be visualized as a two-step process starting from indole.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 3-Formyl-1-(phenylsulfonyl)-1H-indole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-(Phenylsulfonyl)indole

This protocol is adapted from established procedures for the formylation of indoles.

Materials:

- 1-(Phenylsulfonyl)indole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. To this, add POCl_3 (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
- Formylation Reaction: Dissolve 1-(phenylsulfonyl)indole (1 equivalent) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Work-up: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford **3-Formyl-1-(phenylsulphonyl)-1H-indole** as a solid.

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Chemical Reactivity and Applications

The presence of the aldehyde group and the N-phenylsulfonyl group imparts a unique reactivity profile to **3-Formyl-1-(phenylsulphonyl)-1H-indole**, making it a versatile intermediate in organic synthesis.

Reactivity of the Formyl Group

The aldehyde functionality can undergo a variety of chemical transformations, including:

- Oxidation: Can be oxidized to the corresponding carboxylic acid.
- Reduction: Can be reduced to the corresponding alcohol.
- Wittig Reaction: Can be converted to an alkene.
- Condensation Reactions: Can react with various nucleophiles, such as amines and active methylene compounds, to form imines, enamines, and other condensation products.

Role of the Phenylsulfonyl Group

The phenylsulfonyl group at the N1 position serves two primary roles:

- Protecting Group: It protects the indole nitrogen from participating in unwanted side reactions.
- Activating Group: As an electron-withdrawing group, it can influence the regioselectivity of further electrophilic substitution reactions on the indole ring.

Applications in Drug Development

As a drug intermediate, **3-Formyl-1-(phenylsulphonyl)-1H-indole** serves as a precursor for the synthesis of a wide range of compounds with potential therapeutic applications. The N-phenylsulfonylindole scaffold is found in molecules that have been investigated as inhibitors of various enzymes and receptors, highlighting the importance of this class of compounds in medicinal chemistry.

Conclusion

3-Formyl-1-(phenylsulphonyl)-1H-indole is a valuable synthetic intermediate with a rich chemical profile. This guide has provided a summary of its known physical and chemical properties, a detailed experimental protocol for its synthesis, and an overview of its reactivity and applications. The information contained herein is intended to be a valuable resource for researchers engaged in the synthesis and development of novel indole-based compounds for various scientific applications, particularly in the field of drug discovery. Further research to fully characterize this compound and explore its biological activities is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Formyl-1-(phenylsulphonyl)-1H-indole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2982749#physical-and-chemical-properties-of-3-formyl-1-phenylsulphonyl-1h-indole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com